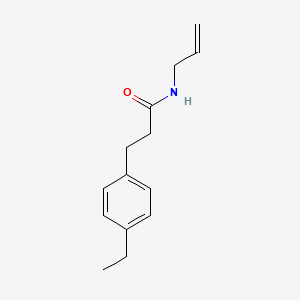

N-allyl-3-(4-ethylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-11-15-14(16)10-9-13-7-5-12(4-2)6-8-13/h3,5-8H,1,4,9-11H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPDWUCKLBBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Mechanistic Studies of N Allyl 3 4 Ethylphenyl Propanamide

Diverse Synthetic Strategies for Amide Bond Formation in N-Allyl-3-(4-ethylphenyl)propanamide

The construction of the amide linkage is a cornerstone of organic synthesis. For a target molecule like this compound, this can be achieved by forming the bond between a 3-(4-ethylphenyl)propanoic acid precursor and allylamine (B125299), or through the allylation of a pre-formed propanamide.

Amidation Reactions Utilizing Carboxylic Acid Derivatives and Allylamine

A primary and highly effective route to this compound involves the coupling of 3-(4-ethylphenyl)propanoic acid or its activated derivatives with allylamine. This approach directly establishes the desired amide bond.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used reagent for the formation of amide bonds from carboxylic acids and amines. The direct conversion is challenging as amines, being basic, tend to deprotonate carboxylic acids to form unreactive carboxylate salts. DCC circumvents this by activating the carboxylic acid.

The reaction mechanism commences with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, 3-(4-ethylphenyl)propanoic acid. This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon of the carbodiimide (B86325). This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by allylamine on the carbonyl carbon of this intermediate leads to the formation of a tetrahedral intermediate. The collapse of this intermediate yields the desired this compound and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. The use of related water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) operates under a similar mechanistic framework but facilitates easier purification as the urea (B33335) byproduct is water-soluble.

Table 1: Key Reagents for DCC-Mediated Amide Synthesis

| Reagent | Role |

|---|---|

| 3-(4-ethylphenyl)propanoic acid | Carboxylic acid source |

| Allylamine | Amine source |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent/activator |

A general representation of this synthetic approach is as follows:

Reaction Scheme for DCC Coupling

The azide (B81097) coupling method is another robust strategy for amide bond formation, particularly useful in peptide synthesis to minimize racemization. This method can be adapted for the synthesis of this compound. The process typically starts with the conversion of the carboxylic acid, 3-(4-ethylphenyl)propanoic acid, into an acyl azide.

This transformation can be achieved by first converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting 3-(4-ethylphenyl)propanoyl chloride is then reacted with sodium azide (NaN₃) to produce 3-(4-ethylphenyl)propanoyl azide. This acyl azide is a key intermediate that can then react with allylamine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acyl azide, leading to the formation of the amide bond and the release of hydrazoic acid (HN₃) or nitrogen gas, depending on the specific conditions and work-up.

An alternative pathway for azide coupling involves the use of a hydrazide intermediate. 3-(4-ethylphenyl)propanoic acid can be converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 3-(4-ethylphenyl)propanehydrazide. This hydrazide is subsequently treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic medium) at low temperatures to generate the acyl azide in situ. The acyl azide is then immediately reacted with allylamine to furnish this compound. This method is advantageous as it often proceeds with high yields and chemoselectivity.

N-Alkylation and N-Allylation Approaches to Propanamide Frameworks

An alternative synthetic paradigm involves the formation of the propanamide backbone first, followed by the introduction of the allyl group onto the nitrogen atom.

This strategy would begin with the synthesis of the parent amide, 3-(4-ethylphenyl)propanamide (B14901482). This can be readily prepared by reacting 3-(4-ethylphenyl)propanoic acid with ammonia (B1221849) or by the hydrolysis of 3-(4-ethylphenyl)propanenitrile. The subsequent step is the N-allylation of this primary amide.

Direct N-allylation of a primary amide can be achieved by treating 3-(4-ethylphenyl)propanamide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the amide nitrogen, thereby generating a more nucleophilic amidate anion. This anion then undergoes a nucleophilic substitution reaction (S_N2) with the allyl halide to yield this compound. The choice of solvent and reaction conditions is critical to favor N-alkylation over potential O-alkylation.

Table 2: Reagents for Direct N-Allylation

| Reagent | Role |

|---|---|

| 3-(4-ethylphenyl)propanamide | Precursor amide |

| Allyl bromide | Allyl source |

| Sodium hydride (NaH) | Base for deprotonation |

Modern synthetic chemistry often favors one-pot procedures for their efficiency and reduced waste. While a specific one-pot synthesis for this compound is not prominently described, related methodologies for similar structures offer a blueprint. For instance, a one-pot synthesis of N-allyl N-aryl 2-alkenamides has been reported starting from N-aryl 3-(phenylsulfonyl)propanamides. nih.gov

Adapting this concept, a hypothetical one-pot synthesis could involve the initial formation of an N-aryl propanamide derivative that can be subsequently allylated in the same reaction vessel. However, a more direct one-pot approach for the target molecule would likely involve the simultaneous reaction of 3-(4-ethylphenyl)propanoic acid, allylamine, and a coupling agent under conditions that drive the reaction to completion without the need for isolating intermediates. rsc.org For example, using thionyl chloride to activate the carboxylic acid in situ to form the acid chloride, followed by the addition of allylamine, constitutes a one-pot procedure. dtu.dkmdpi.com

Exploration of Reaction Mechanisms in the Formation of this compound

The formation of the amide bond in this compound from its carboxylic acid and amine precursors is not a spontaneous process and necessitates specific activation strategies. The reaction mechanism hinges on the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more electrophilic for the subsequent nucleophilic substitution by allylamine.

The synthesis of propanamides such as this compound is most commonly achieved using coupling reagents that act as catalysts or activators. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

The mechanism of carbodiimide-mediated coupling proceeds in several steps:

Activation of the Carboxylic Acid: The carboxylic acid, 3-(4-ethylphenyl)propanoic acid, adds to one of the double bonds of the carbodiimide (e.g., EDC). This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: Allylamine, acting as the nucleophile, can then directly attack the carbonyl carbon of the O-acylisourea intermediate. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide, this compound, and a urea byproduct (e.g., N,N'-dicyclohexylurea if DCC is used).

Role of Additives: In practice, the O-acylisourea intermediate can be unstable and may rearrange to a less reactive N-acylurea, reducing the yield of the desired amide. Additives like HOBt can react with the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, thus improving the efficiency of the amidation and minimizing side reactions. DMAP can act as an acylation catalyst, further enhancing the reaction rate.

Other less common but viable catalytic systems for amide bond formation include the use of phosphonium (B103445) or uranium-based reagents, or enzymatic catalysis, although these are typically reserved for more complex substrates or specific stereochemical requirements.

Table 1: Common Catalytic Systems for the Synthesis of this compound

| Catalyst/Reagent | Additive | Role of Catalyst/Reagent | Role of Additive |

| EDC | HOBt | Activates the carboxylic acid by forming an O-acylisourea intermediate. | Suppresses racemization and side reactions by forming a more stable active ester. |

| DCC | DMAP | Activates the carboxylic acid by forming an O-acylisourea intermediate. | Acts as a nucleophilic catalyst to accelerate the reaction. |

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters that must be optimized include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Solvent: The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used for carbodiimide-mediated coupling reactions. DCM is often preferred due to its inertness and ease of removal after the reaction is complete.

Temperature: Amidation reactions are typically carried out at room temperature. However, the initial activation of the carboxylic acid with the coupling reagent is often performed at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize potential side reactions. Subsequently, the reaction mixture is allowed to warm to room temperature for the amidation step to proceed to completion.

Stoichiometry and Reagent Addition Order: The order of addition of reagents can impact the outcome of the reaction. Typically, the carboxylic acid is first activated with the coupling reagent and any additives before the amine is introduced. Using a slight excess of the amine can help to drive the reaction to completion, but a large excess can complicate the purification process.

Reaction Time: The time required for the reaction to go to completion can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions used. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Representative Reaction Conditions for the Synthesis of N-substituted Amides

| Carboxylic Acid | Amine | Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Phenylpropanoic Acid | Benzylamine | EDC/HOBt | DMF | 25 | 12 | 92 |

| 3-(4-Methoxyphenyl)propanoic Acid | Allylamine | DCC/DMAP | DCM | 0 to 25 | 8 | 88 |

| 3-(4-Ethylphenyl)propanoic Acid | Cyclopropylamine | HATU | THF | 25 | 6 | 95 |

This table presents plausible data for analogous reactions to illustrate the impact of different conditions and reagents on the synthesis of similar N-substituted amides.

Advanced Spectroscopic Characterization and Conformational Analysis of N Allyl 3 4 Ethylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Insights

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of N-allyl-3-(4-ethylphenyl)propanamide in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into its conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 1,4-disubstituted ethylphenyl ring, typically as two doublets in the aromatic region. The ethyl group would present as a quartet and a triplet. The propanamide backbone would exhibit two triplet signals corresponding to the methylene (B1212753) groups adjacent to the carbonyl and the phenyl ring. The N-allyl group would be characterized by a doublet of triplets for the methylene protons attached to the nitrogen, and a multiplet for the vinyl proton, along with two distinct signals for the terminal vinyl protons. The amide proton (N-H) would appear as a broad signal whose chemical shift is sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons showing lower intensity), the aliphatic carbons of the propanamide and ethyl groups, and the sp² and sp³ carbons of the allyl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Atom Group |

| Carbonyl (C=O) | - | ~172 | Propanamide |

| Amide NH | ~5.5 - 8.0 (broad) | - | Propanamide |

| CH₂ (alpha to C=O) | ~2.4 (t) | ~38 | Propanamide |

| CH₂ (beta to C=O) | ~2.9 (t) | ~31 | Propanamide |

| Aromatic CH (ortho to ethyl) | ~7.1 (d) | ~128 | 4-Ethylphenyl |

| Aromatic CH (meta to ethyl) | ~7.2 (d) | ~128.5 | 4-Ethylphenyl |

| Aromatic C (ipso) | - | ~139 | 4-Ethylphenyl |

| Aromatic C (para to ipso) | - | ~143 | 4-Ethylphenyl |

| Ethyl CH₂ | ~2.6 (q) | ~28 | 4-Ethylphenyl |

| Ethyl CH₃ | ~1.2 (t) | ~15 | 4-Ethylphenyl |

| N-CH₂ | ~3.8 (dt) | ~42 | N-Allyl |

| =CH- | ~5.8 (m) | ~134 | N-Allyl |

| =CH₂ (trans) | ~5.2 (d) | ~116 | N-Allyl |

| =CH₂ (cis) | ~5.1 (d) | ~116 | N-Allyl |

Note: Predicted values are based on data from analogous compounds like N-phenylpropanamide and 3-phenylpropanamide. nih.govresearchgate.net Actual values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

A key feature of amides is the partial double bond character of the C-N bond due to resonance, which results in a significant rotational energy barrier. pharmaguideline.com This barrier can be high enough to slow rotation on the NMR timescale, leading to the observation of distinct conformers (E/Z or cis/trans). For this compound, this restricted rotation could result in separate NMR signals for the protons and carbons of the N-allyl group at low temperatures. Variable-temperature (VT) NMR studies are essential to probe this dynamic process. By tracking the coalescence of these distinct signals as the temperature increases, the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation around the amide bond can be calculated.

Conformational analysis also extends to rotation around the single bonds within the 3-(4-ethylphenyl)propyl and N-allyl moieties. utdallas.edu While rotation around these bonds is generally fast at room temperature, certain stable conformations (e.g., anti vs. gauche) will be more populated. pharmaguideline.comutdallas.edu The relative populations of these conformers can be estimated through computational modeling and analysis of NMR coupling constants. researchgate.net

Secondary amides like this compound are capable of forming strong intermolecular hydrogen bonds between the N-H proton (donor) and the carbonyl oxygen (acceptor). researchgate.net This self-association is a critical factor influencing the compound's physical properties and its behavior in solution. In NMR spectroscopy, this interaction can be observed by monitoring the chemical shift of the N-H proton. In non-polar solvents, increasing the concentration of the sample will typically cause a downfield shift of the N-H signal as the equilibrium shifts towards the hydrogen-bonded aggregate. Conversely, in hydrogen-bond-accepting solvents like DMSO-d₆, the solvent competes for hydrogen bonding, and the N-H signal position is less dependent on concentration. These hydrogen bonds can lead to the formation of dimers or larger oligomeric chains in the solid state and in concentrated solutions.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Signatures and Molecular Vibrations

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | ~3300 (sharp/broad) | Amide |

| Aromatic C-H Stretch | ~3100-3000 | Phenyl Ring |

| Aliphatic C-H Stretch | ~2960-2850 | Ethyl, Propyl |

| Amide I (C=O Stretch) | ~1645 | Amide |

| C=C Stretch | ~1640 | Allyl |

| Amide II (N-H Bend + C-N Stretch) | ~1540 | Amide |

| Aromatic C=C Bending | ~1610, 1515, 1450 | Phenyl Ring |

| C-H Out-of-Plane Bend | ~830 | 1,4-disubstituted Phenyl |

Note: Frequencies are approximate and based on known data for similar structures. researchgate.netresearchgate.net The N-H and Amide I bands are particularly sensitive to hydrogen bonding.

The Amide I and Amide II bands are the most informative vibrational modes for studying amide conformation. researchgate.net

Amide I Band: Located around 1630-1680 cm⁻¹, this band is primarily due to the C=O stretching vibration. Its exact frequency is highly sensitive to the local environment. In a non-hydrogen-bonding environment (e.g., dilute solution in CCl₄), the frequency will be higher. In the solid state or concentrated solutions where strong intermolecular hydrogen bonds are present, the C=O bond is weakened and lengthened, causing the Amide I band to shift to a lower frequency (e.g., ~1645 cm⁻¹).

Amide II Band: Appearing around 1510-1570 cm⁻¹, this band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. Its position is also diagnostic of hydrogen bonding, typically shifting to a higher frequency as the strength of the H-bond increases. The relative intensity and position of these two bands can provide significant insight into the secondary structure and aggregation state of the amide.

While the mid-IR region identifies functional groups, the fingerprint region (< 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations that is unique to the molecule as a whole. This region is invaluable for distinguishing between structural isomers. For instance, this compound could be unequivocally differentiated from its isomers, such as N-allyl-3-(2-ethylphenyl)propanamide or N-allyl-3-(3-ethylphenyl)propanamide. The pattern of C-H out-of-plane (OOP) bending vibrations between 700-900 cm⁻¹ is particularly diagnostic of the substitution pattern on the aromatic ring. A strong band around 830 cm⁻¹ would be characteristic of the 1,4-disubstitution (para) pattern of the target molecule, a feature that would be absent or shifted in its ortho or meta isomers.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Weight: 217.30 g/mol ), Electron Impact (EI) ionization would produce a molecular ion (M⁺•) at m/z 217.

The fragmentation of this molecular ion is predicted to follow several key pathways characteristic of aromatic amides and compounds with benzylic and allylic groups: nih.govthieme-connect.de

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the loss of a C₂H₄CONHCH₂CH=CH₂ radical. This results in the formation of a highly stable ethylbenzyl or tropylium (B1234903) cation at m/z 105 . This is expected to be a very prominent, likely the base peak, in the spectrum.

Alpha-Cleavage (N-CO Bond Cleavage): Cleavage of the amide C-N bond is a common pathway for amides. unl.ptyoutube.com This would result in the formation of a 3-(4-ethylphenyl)propanoyl cation at m/z 161 and the loss of an allyl amine radical. The ion at m/z 161 could subsequently lose carbon monoxide (CO) to yield the ion at m/z 133.

McLafferty Rearrangement: While possible, this pathway is generally less favored in aromatic amides compared to benzylic cleavage. libretexts.org It would involve the transfer of a gamma-hydrogen (from the N-allyl group) to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a radical cation at m/z 57 .

Allylic Cleavage: Fragmentation can occur within the N-allyl group, leading to the loss of a vinyl radical (•CH=CH₂) to form an ion at m/z 190 .

Interactive Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 217 | [C₁₄H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 161 | [CH₃CH₂C₆H₄CH₂CH₂CO]⁺ | α-Cleavage at C-N bond |

| 133 | [CH₃CH₂C₆H₄CH₂CH₂]⁺ | Loss of CO from m/z 161 |

| 105 | [CH₃CH₂C₆H₄CH₂]⁺ | Benzylic Cleavage |

| 57 | [CH₂=CHNH₂]⁺• | McLafferty Rearrangement |

Tandem Mass Spectrometry (MS/MS) for Deeper Structural Probing

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a detailed fragmentation pattern can be established, which serves as a fingerprint for the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis.

The fragmentation of this compound is expected to occur at several key bonds, primarily driven by the stability of the resulting fragments. The amide bond is a common site of cleavage in such molecules. unl.ptnih.gov Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as cleavages within the ethylphenyl and allyl substituents, are anticipated. libretexts.orgmiamioh.edu

A prominent fragmentation pathway for amides involves the cleavage of the N-CO bond, which would result in the formation of an acylium ion. unl.ptnih.gov In the case of this compound, this would lead to the formation of the 3-(4-ethylphenyl)propanoyl cation. Another significant fragmentation pathway for aliphatic amides is the McLafferty rearrangement, provided a gamma-hydrogen is available. libretexts.orgmiamioh.edu

Based on the fragmentation patterns of similar structures, the following table outlines the predicted major fragment ions for this compound in an MS/MS experiment.

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

| 218 | [M+H]⁺ | Precursor ion, indicates the molecular weight of the compound. |

| 162 | [CH₃CH₂C₆H₄CH₂CH₂CO]⁺ | Formation of the acylium ion via cleavage of the N-CO bond. This is a characteristic fragmentation for amides and confirms the structure of the acyl portion of the molecule. unl.ptnih.gov |

| 133 | [CH₃CH₂C₆H₄CH₂]⁺ | Benzylic cleavage, leading to the stable 4-ethylbenzyl cation. |

| 119 | [CH₃CH₂C₆H₄]⁺ | Loss of the ethyl group from the 4-ethylbenzyl cation. |

| 105 | [C₆H₅CH₂CH₂]⁺ | Tropylium ion formation, a common rearrangement for alkylbenzenes. |

| 57 | [CH₂=CHCH₂NH₂]⁺ | Formation of the allylamine (B125299) cation. |

| 41 | [CH₂=CHCH₂]⁺ | Allyl cation, resulting from the cleavage of the N-allyl bond. |

This table is predictive and based on the general fragmentation patterns of amides and related compounds.

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are obtained)

Should single crystals of this compound be successfully grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation.

Although specific crystallographic data for this compound is not available, insights can be drawn from the crystal structures of related N-allyl compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.net In the solid state, molecules of this compound would likely engage in intermolecular hydrogen bonding. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of chains or dimeric structures. nsf.gov

The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size and composition.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2500 |

| Z | 4 |

| D_calc (g/cm³) | 1.1-1.3 |

This table is for illustrative purposes only and represents a plausible, though not experimentally determined, set of crystallographic data.

Theoretical and Computational Chemistry Investigations of N Allyl 3 4 Ethylphenyl Propanamide

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. nrel.govrsc.org These methods are centered on solving the Schrödinger equation for a given molecule, providing detailed insights into its properties at the atomic level. For a molecule like N-allyl-3-(4-ethylphenyl)propanamide, DFT would be employed to build a comprehensive profile of its chemical behavior.

The process typically begins with a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p) or cc-pVTZ, which defines the mathematical functions used to represent the electronic wavefunctions. researchgate.net The selection of the functional and basis set is crucial as it directly impacts the accuracy of the calculated properties. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule such as this compound, multiple stable conformations (conformers) may exist due to the rotation around its single bonds.

Computational software would be used to explore the conformational landscape and identify various low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The most stable conformer, along with other low-energy structures, would then be used for subsequent analyses.

Table 1: Hypothetical Energetic Profile of this compound Conformers This table is illustrative as no specific data exists for this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 14.8 |

| 3 | 2.50 | 9.9 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgmasterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net

Table 2: Hypothetical FMO and Global Reactivity Descriptors for this compound This table is illustrative as no specific data exists for this compound.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -0.85 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential | 6.50 |

| Electron Affinity | 0.85 |

| Chemical Hardness (η) | 2.83 |

| Electronegativity (χ) | 3.68 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution.

For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack. Regions of positive potential (blue) highlight electron-poor areas, like the hydrogen atom of the amide group, which are prone to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. rsc.org

Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated values would then be compared to experimental spectra, often showing a strong linear correlation after appropriate scaling. nrel.govnih.govbris.ac.uk

Similarly, the vibrational frequencies for this compound would be computed. These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, allowing for a direct comparison with the experimental IR spectrum. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data This table is illustrative as no specific data exists for this compound.

| Parameter | Experimental Value | Calculated Value (Scaled) |

|---|---|---|

| ¹³C NMR (C=O) | ~172 ppm | ~171.5 ppm |

| ¹H NMR (N-H) | ~8.0 ppm | ~7.9 ppm |

| IR Stretch (C=O) | ~1645 cm⁻¹ | ~1650 cm⁻¹ |

| IR Stretch (N-H) | ~3300 cm⁻¹ | ~3310 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the interactions of this compound with itself and with solvent molecules, providing a picture of its behavior in a realistic environment, such as in an aqueous solution. bris.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Research Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. youtube.com These models establish a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property.

For a class of compounds including this compound, a QSAR study could be developed to predict, for example, their potential efficacy as therapeutic agents. wikipedia.org By identifying the key molecular features that correlate with the desired activity, QSAR models can guide the design of new, more potent analogues, thereby streamlining the drug discovery process. wikipedia.orgyoutube.com

Derivation and Interpretation of Molecular Descriptors

This section would typically detail the calculation of various descriptors that characterize the physicochemical and structural properties of this compound. These descriptors are numerical values derived from the molecular structure and are categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index or Kier & Hall connectivity indices. They provide insights into molecular size, shape, and branching.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about the molecular surface area, volume, and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide information on the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding molecular reactivity and intermolecular interactions.

Physicochemical Descriptors: This category includes properties like the logarithm of the partition coefficient (logP), which indicates the molecule's hydrophobicity, and molar refractivity, which relates to its polarizability.

A research article would present a table of the most relevant calculated descriptors for this compound and interpret how each descriptor might influence its biological activity or physical properties. For instance, a high logP value would suggest a preference for non-polar environments.

Statistical Validation and Predictive Power of Models

This subsection would focus on the development and validation of a QSAR model, which is a mathematical equation that correlates the molecular descriptors (independent variables) with a specific biological activity (dependent variable).

The process involves:

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a model is constructed that best describes the relationship between the descriptors and the activity for a set of similar compounds (a training set).

Internal Validation: The robustness of the model is tested using techniques like leave-one-out cross-validation (Q²). This process involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. A high Q² value indicates good internal consistency and predictive ability.

External Validation: The model's true predictive power is assessed using an external set of compounds that were not used in the model's creation. The model's ability to accurately predict the activities of these new compounds is a critical test of its utility.

Key statistical parameters that would be presented in a data table include:

n: The number of compounds in the dataset.

R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. Values closer to 1 indicate a better fit.

Q² (Cross-validated R²): A measure of the model's internal predictive ability.

p-value: Indicates the statistical significance of the results.

Without specific studies on this compound, it is not possible to provide the actual data tables and detailed research findings for these sections. The scientific community has not yet published this specific line of inquiry.

Reactivity and Chemical Transformations of N Allyl 3 4 Ethylphenyl Propanamide Derivatives

Reactions Involving the N-Allyl Moiety

The N-allyl group, with its reactive carbon-carbon double bond, is a key site for various chemical modifications.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis for Lactam Formation)

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. beilstein-journals.orgnih.gov In the context of N-allyl amides, ring-closing metathesis (RCM) is a particularly relevant transformation, enabling the synthesis of cyclic structures such as lactams. While direct RCM of a single molecule of N-allyl-3-(4-ethylphenyl)propanamide is not feasible, the cross-metathesis with another olefin or the RCM of a di-allyl substituted precursor can lead to valuable products. For instance, the reaction of a related N,N-diallyl substrate can yield a five-membered unsaturated lactam in the presence of a ruthenium catalyst like Grubbs' catalyst. researchgate.netnih.gov The efficiency of such reactions can be influenced by the nature of the catalyst and the reaction conditions. beilstein-journals.orgnih.gov

Table 1: Illustrative Examples of Olefin Metathesis Reactions

| Reactant(s) | Catalyst | Product | Reaction Type |

| N,N-diallyl-3-(4-ethylphenyl)propanamide | Grubbs' Catalyst (2nd Gen.) | 1-allyl-5-((4-ethylphenyl)methyl)-1,5-dihydropyrrol-2-one | Ring-Closing Metathesis |

| This compound + Ethylene | Grubbs' Catalyst (2nd Gen.) | N-propyl-3-(4-ethylphenyl)propanamide + Propylene (B89431) | Cross-Metathesis |

Electrophilic and Radical Additions to the Alkene

The double bond of the N-allyl group is susceptible to both electrophilic and radical additions. Electrophilic addition reactions can be initiated by various electrophiles, leading to the formation of a range of functionalized derivatives. acs.orgwikipedia.org For example, the reaction with halogens or hydrohalic acids would result in the corresponding halogenated propanamide derivatives.

Radical additions to the alkene moiety also provide a versatile route for functionalization. mdpi.comacs.org These reactions can be initiated by radical initiators and can involve the addition of various radical species across the double bond. For instance, the addition of a thiol radical would yield a thioether derivative.

Table 2: Examples of Addition Reactions to the N-Allyl Moiety

| Reagent | Reaction Type | Product |

| HBr | Electrophilic Addition | N-(2-bromopropyl)-3-(4-ethylphenyl)propanamide |

| Br₂ | Electrophilic Addition | N-(2,3-dibromopropyl)-3-(4-ethylphenyl)propanamide |

| RSH (in the presence of a radical initiator) | Radical Addition | N-(3-(alkylthio)propyl)-3-(4-ethylphenyl)propanamide |

Rearrangement Reactions

N-allyl amides can undergo several types of rearrangement reactions, often catalyzed by transition metals. nih.govacs.org One of the most significant is the isomerization to the corresponding enamide. nih.govresearchgate.net This transformation can be achieved with high geometric selectivity using ruthenium catalysts, typically favoring the formation of the thermodynamically less stable Z-enamide. nih.gov

Another important class of rearrangements is the aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that leads to the formation of γ,δ-unsaturated amides. researchgate.netnih.govtcichemicals.com This reaction can be promoted thermally or by using Lewis acids. The Bellus-Claisen and Eschenmoser-Claisen rearrangements are related transformations that can also be applied to N-allyl amide systems to generate functionalized amide products. wikipedia.org

Reactions at the Propanamide Backbone

The propanamide backbone offers additional sites for chemical modification, including the amide bond itself and the α-carbon position.

Hydrolysis and Transamidation Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. fiveable.melumenlearning.com In the case of this compound, hydrolysis would yield 3-(4-ethylphenyl)propanoic acid and allylamine (B125299). brainly.com This reaction is typically slow in neutral water but is accelerated by the presence of an acid or a base. lumenlearning.com

Transamidation, the reaction of an amide with an amine to form a new amide, is another important transformation. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the exchange of the N-allyl group with another amine moiety. The reaction often requires a catalyst, such as a Lewis acid or a transition metal complex, to proceed efficiently. wikipedia.orgnih.gov

Table 3: Hydrolysis and Transamidation of this compound

| Reaction | Conditions | Products |

| Hydrolysis | Acidic (e.g., H₃O⁺, heat) or Basic (e.g., OH⁻, heat) | 3-(4-ethylphenyl)propanoic acid and Allylamine |

| Transamidation | Amine (R₂NH), Catalyst (e.g., Lewis acid) | N,N-dialkyl-3-(4-ethylphenyl)propanamide and Allylamine |

α-Functionalization of the Propanamide Chain

The α-carbon of the propanamide chain can be functionalized through various methods. One common approach involves the deprotonation of the α-carbon with a strong base to form an enolate, which can then react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents at the α-position.

More recent methods for α-functionalization involve transition metal-catalyzed C-H activation. researchgate.netchemrxiv.org These methods offer a more direct and efficient way to introduce new functional groups at the α-position of the amide. For example, α-haloamides can undergo cross-coupling reactions to form new C-C bonds. nih.gov While direct α-functionalization of this compound is not widely reported, the principles established for other amides and propanamides are applicable. nih.govrsc.org

Modifications and Derivatizations of the 4-Ethylphenyl Group

The 4-ethylphenyl moiety of this compound offers a versatile platform for further chemical modifications. Both the aromatic ring and the ethyl side-chain are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into electrophilic aromatic substitution on the benzene (B151609) ring and functionalization of the ethyl group.

Electrophilic Aromatic Substitution Strategies

The benzene ring of the 4-ethylphenyl group in this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents already present on the ring—the ethyl group and the propanamide side chain—govern the regioselectivity of these reactions. The ethyl group is an activating, ortho, para-director, while the N-allyl-propanamido group is also generally considered an ortho, para-directing group. Given their para relationship, incoming electrophiles are directed to the positions ortho to either the ethyl or the propanamido group (positions 2, 3, 5, and 6).

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be envisaged on this scaffold. nih.govyoutube.com

Halogenation:

The introduction of halogen atoms onto the aromatic ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). mdpi.com Chlorination can be similarly achieved with chlorine (Cl₂) and iron(III) chloride (FeCl₃). mdpi.com The expected products would be the mono- or di-substituted derivatives at the positions activated by the existing substituents. For example, in the electrophilic bromination of acetanilide, a related compound, the reaction proceeds readily at room temperature. nih.gov

| Electrophile | Reagent and Conditions | Expected Major Product(s) |

| Br⁺ | Br₂ / FeBr₃ | N-allyl-3-(2-bromo-4-ethylphenyl)propanamide and N-allyl-3-(3-bromo-4-ethylphenyl)propanamide |

| Cl⁺ | Cl₂ / FeCl₃ | N-allyl-3-(2-chloro-4-ethylphenyl)propanamide and N-allyl-3-(3-chloro-4-ethylphenyl)propanamide |

| I⁺ | I₂ / CuCl₂ | N-allyl-3-(2-iodo-4-ethylphenyl)propanamide and N-allyl-3-(3-iodo-4-ethylphenyl)propanamide |

Nitration:

Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. mdpi.comresearchgate.netlibretexts.org This reaction typically yields a mixture of ortho-isomers due to the directing effects of the ethyl and propanamido groups.

| Electrophile | Reagent and Conditions | Expected Major Product(s) |

| NO₂⁺ | HNO₃ / H₂SO₄ | N-allyl-3-(4-ethyl-2-nitrophenyl)propanamide and N-allyl-3-(4-ethyl-3-nitrophenyl)propanamide |

Sulfonation:

Aromatic sulfonation can be performed by treating the compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). mdpi.comlibretexts.org This reaction is reversible, a property that can be exploited in synthetic strategies. libretexts.org

| Electrophile | Reagent and Conditions | Expected Major Product(s) |

| SO₃ | H₂SO₄ / SO₃ | 2-((3-(N-allylamino)-3-oxopropyl)phenyl)-5-ethylbenzenesulfonic acid and 3-((3-(N-allylamino)-3-oxopropyl)phenyl)-6-ethylbenzenesulfonic acid |

Friedel-Crafts Reactions:

The Friedel-Crafts alkylation and acylation offer methods to introduce new carbon-carbon bonds. Alkylation with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) would likely lead to the introduction of an alkyl group at the activated positions. Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid, would introduce an acyl group, which can be a precursor to other functional groups.

| Reaction | Reagent and Conditions | Expected Major Product(s) |

| Alkylation | R-Cl / AlCl₃ | N-allyl-3-(4-ethyl-2-alkylphenyl)propanamide and N-allyl-3-(4-ethyl-3-alkylphenyl)propanamide |

| Acylation | RCOCl / AlCl₃ | N-allyl-3-(2-acyl-4-ethylphenyl)propanamide and N-allyl-3-(3-acyl-4-ethylphenyl)propanamide |

Side-Chain Functionalization at the Ethyl Group

The ethyl group attached to the phenyl ring is also a site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical and cationic intermediates through resonance.

Halogenation:

Free radical halogenation can selectively introduce a halogen atom at the benzylic position of the ethyl group. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. The benzylic C-H bond is weaker than the other C-H bonds in the ethyl group, leading to preferential substitution at this site. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagent and Conditions | Product |

| Benzylic Bromination | NBS, light/peroxide | N-allyl-3-(4-(1-bromoethyl)phenyl)propanamide |

| Benzylic Chlorination | Cl₂, light | N-allyl-3-(4-(1-chloroethyl)phenyl)propanamide |

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group. Under vigorous conditions, the entire ethyl group can be oxidized to a carboxylic acid, yielding N-allyl-3-(4-carboxyphenyl)propanamide. For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. Milder oxidation conditions could potentially lead to the formation of a ketone, N-allyl-3-(4-acetylphenyl)propanamide. The oxidation of ethylbenzene (B125841) can yield acetophenone (B1666503) and 1-phenylethanol (B42297) as major products under specific catalytic conditions. nih.gov

| Reaction | Reagent and Conditions | Product |

| Strong Oxidation | KMnO₄, heat | N-allyl-3-(4-carboxyphenyl)propanamide |

| Milder Oxidation | e.g., CoOₓ/mpg-C₃N₄, TBHP | N-allyl-3-(4-acetylphenyl)propanamide |

Advanced Analytical Methodologies for N Allyl 3 4 Ethylphenyl Propanamide in Research Studies

Development of High-Performance Chromatographic Methods for Purity and Reaction Monitoring

High-performance chromatographic techniques are indispensable tools in the synthesis and analysis of organic compounds. For N-allyl-3-(4-ethylphenyl)propanamide, both gas and liquid chromatography coupled with mass spectrometry would serve as the gold standard for ensuring the quality of the final product and for optimizing its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants

The synthesis of this compound would likely involve the reaction of a derivative of 3-(4-ethylphenyl)propanoic acid with allylamine (B125299). Monitoring the progress of this reaction and identifying any volatile byproducts is crucial for maximizing the yield and purity of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile organic compounds.

In a hypothetical research setting, GC-MS analysis would be employed to monitor the consumption of volatile reactants, such as allylamine, and to detect the formation of low molecular weight byproducts. For instance, side reactions could lead to the formation of various impurities that could be identified by their unique mass spectra. The separation of these components would be achieved on a capillary column, with the subsequent mass analysis providing structural information for their identification.

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound Synthesis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

For the analysis of the primary product, this compound, which is less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate technique. LC-MS allows for the separation of the target compound from non-volatile impurities and unreacted starting materials, providing a clear picture of the product's purity. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer can confirm the identity of the product through its molecular weight and fragmentation pattern.

A typical LC-MS analysis would involve injecting a solution of the crude reaction mixture or the purified product onto a reverse-phase HPLC column. The components would be separated based on their polarity, and the eluent would be introduced into the mass spectrometer for detection and identification. This technique is also invaluable for monitoring the reaction progress by quantifying the formation of the product over time.

Table 2: Illustrative LC-MS Conditions for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | 100-500 m/z |

Quantitative Analytical Techniques for Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanism of the formation of this compound is essential for process optimization. Quantitative analytical techniques, particularly LC-MS, can be employed to gather the necessary data for these studies. By taking aliquots from the reaction mixture at various time points and analyzing them, researchers can construct concentration-time profiles for reactants, intermediates, and the final product.

This data allows for the determination of the reaction rate law, rate constants, and activation energy. Such studies can reveal the role of catalysts, the effect of temperature and concentration on the reaction rate, and provide insights into the reaction mechanism. For instance, the identification of transient intermediates by mass spectrometry can help to elucidate the step-by-step pathway of the amide bond formation.

Applications in Chemical Probe Design and Characterization for Exploring Protein Function (Emphasis on Chemical Aspects)

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that protein's function in a biological system. The scaffold of this compound could potentially serve as a starting point for the design of such probes.

Strategies for Incorporating Reporter Tags or Reactive Groups

To function as a chemical probe, the this compound structure would need to be modified to include a reporter tag or a reactive group. A reporter tag, such as a fluorophore or a biotin (B1667282) moiety, allows for the detection and visualization of the probe and its protein target. A reactive group, on the other hand, enables the probe to form a covalent bond with its target, which is useful for identifying the target protein through techniques like affinity chromatography and mass spectrometry.

The allyl group of this compound offers a convenient handle for chemical modification. For example, it could be functionalized to introduce an alkyne or azide (B81097) group, which can then be used in bioorthogonal "click" chemistry reactions to attach a reporter tag.

Methodologies for Assessing Target Engagement in Chemical Biology Research

Once a chemical probe based on the this compound scaffold is synthesized, it is crucial to demonstrate that it engages with its intended protein target within a complex biological environment. Several methodologies can be used to assess target engagement.

One common approach is competitive binding assays. In this setup, the biological system is treated with an unlabeled version of the compound, followed by the addition of the tagged probe. If the unlabeled compound binds to the target protein, it will block the binding of the probe, leading to a decrease in the signal from the reporter tag. This can be quantified to determine the binding affinity of the compound for its target. Another method involves directly detecting the probe-protein complex using techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling followed by proteomic analysis.

Future Research Directions and Unexplored Chemical Spaces for N Allyl 3 4 Ethylphenyl Propanamide

Development of Sustainable and Green Synthetic Routes

The synthesis of amides is one of the most common reactions in the chemical industry, particularly for pharmaceuticals. ucl.ac.ukrsc.org However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk Future research on N-allyl-3-(4-ethylphenyl)propanamide should prioritize the development of green and sustainable synthetic protocols that are more atom-economical and environmentally benign. acs.orgmdpi.com

Several promising green strategies could be adapted for its synthesis:

Biocatalysis: Enzymes, especially lipases like Candida antarctica lipase (B570770) B (CALB), have proven effective for amide bond formation under mild, anhydrous conditions. nih.gov This enzymatic approach avoids hazardous reagents and often results in fewer by-products. nih.gov A potential route could involve the CALB-catalyzed reaction between 3-(4-ethylphenyl)propanoic acid and allylamine (B125299) in a green solvent like cyclopentyl methyl ether. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling. Boronic acids have been identified as effective catalysts for direct amidation by facilitating the removal of water. ucl.ac.uk

Brønsted Acidic Ionic Liquids (BAILs): BAILs can serve as both the catalyst and the solvent for the direct amination of carboxylic acids, offering a reusable and efficient system with a low process mass intensity (PMI). acs.org

Electrosynthesis: Electrochemical methods represent a burgeoning field in green chemistry for amide synthesis, offering alternative, sustainable pathways for amide bond formation. rsc.org

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Method | Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|---|

| Biocatalysis | Candida antarctica lipase B (CALB) | Mild reaction conditions, high selectivity, reduced by-products. nih.gov | Requires anhydrous conditions, potential for enzyme denaturation. |

| Boronic Acid Catalysis | Phenylboronic acid or derivatives | Low catalyst loading, can be scaled up, high efficiency. ucl.ac.uk | Often requires azeotropic water removal or molecular sieves. ucl.ac.ukmdpi.com |

| BAIL Catalysis | Brønsted acidic ionic liquids | Catalyst is reusable, broad substrate scope, low environmental impact. acs.org | May require elevated temperatures. |

| Electrosynthesis | Electrochemical cell | Avoids chemical oxidants/reductants, high atom economy. rsc.org | Optimization of reaction conditions can be complex. |

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery

To accelerate the exploration of the chemical space around this compound, modern automation and screening techniques are indispensable.

Automated Synthesis: Platforms for automated synthesis can rapidly generate libraries of analogues by varying the substituents on the aromatic ring or by replacing the allyl group with other functionalities. researchgate.net Systems using pre-packed reagent cartridges or 96-well plates can perform parallel synthesis, significantly increasing the output of new compounds with minimal hands-on time. researchgate.netyoutube.com This approach would allow for the swift creation of a diverse library based on the this compound scaffold for structure-activity relationship (SAR) studies. youtube.com

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS methods can be employed to quickly assess their properties. acs.org

Label-Free Screening: Techniques like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry allow for the rapid screening of tens of thousands of compounds per day without the need for fluorescent labels, which can sometimes interfere with assays. acs.org

Computational Screening: Inverse docking tools, such as the AutoMated Inverse Docking Engine (AMIDE), can computationally screen a ligand against a large database of biological targets to identify potential interactions. nih.gov The use of GPU-accelerated software dramatically reduces the time required for these screenings. nih.gov

Dynamic Combinatorial Chemistry (DCC): In a DCC approach, a library of compounds is generated in situ from a set of reversibly reacting building blocks. researchgate.net The addition of a biological target can amplify the formation of the best binders, streamlining the hit identification process. researchgate.net

The combination of automated synthesis and HTS creates a powerful "direct-to-biology" cycle, enabling the rapid identification and optimization of hit compounds from a large library of analogues. semanticscholar.orgchemistryworld.com

Exploration of Novel Catalytic Transformations for this Amide Class

The amide bond is notoriously stable due to resonance, making its activation for further transformation a significant challenge. nih.gov However, recent advances in catalysis offer new possibilities for modifying this compound beyond simple N- or C-terminal derivatization.

C-N Bond Activation: Transition-metal catalysis, particularly with nickel complexes, has emerged as a strategy to cleave the robust amide C-N bond. acs.orgnih.gov This allows for the conversion of amides into other functional groups, such as esters or carboxylic acids, under relatively mild conditions. acs.org Applying such methods to this compound could provide access to a new range of derivatives.

Electrophilic Activation: Amides can be activated by converting the carbonyl oxygen into a more electrophilic species. nih.gov For instance, activation with triflic anhydride (B1165640) generates highly reactive keteniminium ions from tertiary amides, which can then undergo various nucleophilic attacks. nih.gov

Reactivity of the Allyl Group: The N-allyl group is a key site for unique transformations. Palladium-catalyzed reactions, such as the aza-Claisen rearrangement of related N-allyl ynamides, demonstrate the potential for allyl transfer reactions to form new C-C or C-N bonds. acs.orgnih.gov Research could explore similar palladium-catalyzed transformations of this compound to generate more complex amidine or vinylogous amidine structures. acs.orgnih.gov

Advanced Computational Design of Analogues for Specific Chemical Reactivity Profiles

Computational chemistry provides powerful tools for predicting the properties of novel molecules before their synthesis, thereby guiding research efforts toward the most promising candidates. nih.gov

Predicting Reactivity: For this compound and its analogues, computational models can predict the likelihood of protonation at the nitrogen versus the oxygen atom, which is a key factor governing amide reactivity. nih.gov The geometric distortion of the amide bond, influenced by steric factors from different substituents, can be modeled to design analogues with controlled reactivity profiles. nih.gov

Mechanism and SAR Studies: Density functional theory (DFT) calculations can elucidate reaction mechanisms, as demonstrated in the computational study of amide formation using silane (B1218182) derivatives. rsc.org This understanding can help optimize reaction conditions and predict structure-activity relationships for a series of designed analogues. rsc.org

Virtual Library Design: Machine learning and other computational tools can be used to design and screen vast virtual libraries of compounds. researchgate.net By starting with the this compound scaffold, algorithms could generate millions of virtual analogues and predict their properties, helping to identify novel structures with desired chemical reactivity or potential biological activity. researchgate.net

Table 2: Computational Approaches for Analogue Design

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Mechanics/DFT | Calculate ground-state geometries and rotational barriers of the amide bond. | Predict how structural changes affect amide planarity and reactivity. nih.gov |

| QM/MM Simulations | Model the interaction of analogues with a target enzyme or catalyst. | Elucidate reaction mechanisms and guide catalyst or substrate design. rsc.org |

| Machine Learning/QSAR | Build models based on a library of synthesized analogues and their measured properties. | Predict the properties of new, unsynthesized analogues and prioritize synthetic targets. researchgate.net |

| Virtual High-Throughput Screening | Dock a virtual library of analogues against known protein structures. | Identify potential biological targets and generate initial hits for drug discovery programs. nih.gov |

Investigation into its Role as a Chemical Building Block for Complex Architectures

A key area of future research is the use of this compound as a versatile building block for the synthesis of more complex molecules, such as heterocycles and polymers. ucl.ac.uklifechemicals.com Amides are valuable synthetic intermediates, and the specific functional groups in this compound offer multiple handles for elaboration. ucl.ac.uk

Ring-Closing Metathesis (RCM): The allyl group is a perfect substrate for RCM. Research has shown that related N-allyl N-aryl 2-alkenamides can be converted into α,β-unsaturated γ-lactams using this reaction. researchgate.net A similar strategy could be applied by first introducing another double bond into the this compound structure, potentially leading to novel heterocyclic systems.

Polymer Synthesis: The allyl group can participate in polymerization reactions. Using techniques like reversible-deactivation radical polymerization (RDRP), the compound could be incorporated into complex polymer architectures, potentially yielding materials with novel properties. rsc.org

Dearomative Cycloadditions: The ethylphenyl ring, while generally stable, could potentially undergo dearomative cycloadditions under specific photochemical conditions to rapidly build three-dimensional molecular complexity. nsf.gov

Functionalization Handle: The core structure can serve as a scaffold. The ethyl group on the phenyl ring could be oxidized or otherwise functionalized, and the amide itself can be modified. This makes the molecule a useful starting point in medicinal chemistry for creating a diverse range of structures for biological testing, similar to how benzoxaborole propanamides have been developed as anticancer agents. lifechemicals.comnih.gov The design of such complex syntheses is a crucial skill in modern chemistry, enabling access to scarce natural products and their analogues. northwestern.edu

By leveraging its distinct functional moieties, this compound stands as a promising platform for constructing intricate molecular architectures with potential applications across chemical science. kaust.edu.sa

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-allyl-3-(4-ethylphenyl)propanamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the propanamide backbone followed by allylation and aromatic substitution. For example, allylamine can react with activated esters under anhydrous conditions (e.g., THF at 0–25°C for 48–117 hours) to introduce the allyl group . Yield optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Purification via column chromatography (n-hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product in >80% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., allyl protons at δ 5.14–5.85 ppm with J = 10.4–17.2 Hz) and integration ratios .

- Mass Spectrometry (MS) : MALDI-TOF or HRMS confirms molecular weight (e.g., [M + Na]+ = 370.43) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain, especially for verifying allyl group geometry .

Q. How is the biological activity of this compound preliminarily screened in vitro?

- Methodological Answer : Initial screens use cell-based assays (e.g., HCT-116 cytotoxicity via MTT assays) to measure IC50 values. Dose-response curves (0.1–100 µM) identify potency, while receptor-binding assays (e.g., opioid or enzyme targets) employ radiolabeled ligands to assess affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

- Methodological Answer : Contradictory data (e.g., disordered allyl groups) are addressed by refining occupancy factors in SHELXL and validating with complementary techniques like polarized IR spectroscopy. Multi-conformer models or twinning corrections may resolve R-factor inconsistencies .

Q. What strategies enhance enantiomeric purity during asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) or enantioselective catalysts (e.g., Rhodium-BINAP complexes) control stereochemistry. Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution separates enantiomers, achieving >95% ee .

Q. How do computational methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer : DFT calculations (Gaussian 09) model transition states for allyl group reactions, while molecular dynamics (AMBER) simulate stability in biological matrices. IR-LD spectroscopy validates computational predictions by correlating experimental vibrational modes with simulated spectra .

Q. What experimental designs mitigate synthetic challenges in introducing 4-ethylphenyl substituents?

- Methodological Answer : Directed ortho-metalation (e.g., using LDA) or Suzuki-Miyaura coupling (Pd(PPh3)4, 4-ethylphenylboronic acid) installs the aryl group. Competing side reactions (e.g., over-alkylation) are suppressed by slow reagent addition and low temperatures (−78°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting pharmacological data (e.g., ED50 vs. LD50) for this compound?

- Methodological Answer : Statistical validation (ANOVA, p < 0.05) and dose-ranging studies (0.01–10 mg/kg in murine models) reconcile discrepancies. Parallel assays (e.g., hot-plate vs. tail-flick tests) differentiate target-specific effects from systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.